Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate
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Overview
Description
Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties . The structure of this compound includes an acetamide group linked to an acridine moiety, which is further substituted with a propylsulfonyl group. This unique structure contributes to its diverse chemical and biological properties.
Preparation Methods
The synthesis of Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate involves multiple steps. One common method includes the reaction of 9-chloroacridine with 4-aminophenylpropylsulfonamide under specific conditions to form the intermediate product. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. .
Scientific Research Applications
Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in studies related to bacterial and fungal infections.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other DHFR inhibitors used in chemotherapy .
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives such as:
- N-(4-((4-methyl-1-piperazinyl)sulfonyl)phenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide These compounds also exhibit antimicrobial and anticancer activities but differ in their specific structures and biological activities. The unique combination of the acridine moiety and the propylsulfonyl group in Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate contributes to its distinct properties and potential applications .
Properties
CAS No. |
53222-00-7 |
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Molecular Formula |
C25H28N4O6S2 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(3-acetamidoacridin-9-yl)-[4-(propylsulfonylamino)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C24H24N4O3S.CH4O3S/c1-3-14-32(30,31)28-18-10-8-17(9-11-18)26-24-20-6-4-5-7-22(20)27-23-15-19(25-16(2)29)12-13-21(23)24;1-5(2,3)4/h4-13,15,28H,3,14H2,1-2H3,(H,25,29)(H,26,27);1H3,(H,2,3,4) |
InChI Key |
SQALANLEKYHRDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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